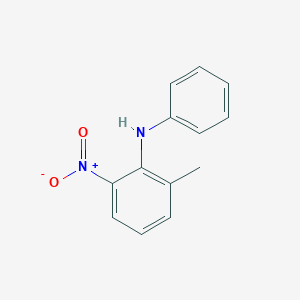

(2-Methyl-6-nitrophenyl)phenylamine

Description

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-methyl-6-nitro-N-phenylaniline |

InChI |

InChI=1S/C13H12N2O2/c1-10-6-5-9-12(15(16)17)13(10)14-11-7-3-2-4-8-11/h2-9,14H,1H3 |

InChI Key |

ZLDSWJKIUCUVKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The position and nature of substituents critically influence phenylamine derivatives. Key comparisons include:

(3,4-Dimethyl)phenylamine

- Substituents : Methyl groups at 3- and 4-positions.

- Properties: The meta- and para-methyl groups enhance electron density marginally but primarily introduce steric bulk. In nonenzymatic reactions with angucyclinones, this derivative exhibited potent Nrf2 transcription activation, attributed to optimal steric and electronic compatibility with the target .

- Contrast : Unlike the ortho-substituted nitro group in (2-Methyl-6-nitrophenyl)phenylamine, the 3,4-dimethyl configuration lacks strong electron-withdrawing effects, favoring interactions in biological systems.

[2-Fluoro-6-nitrophenyl]ethenyl Dimethylamine

- Substituents : Fluoro (2-position) and nitro (6-position) groups on an ethenyl-linked phenyl ring.

- Properties : The fluorine atom’s electronegativity further withdraws electron density, while the ethenyl group introduces conjugation. This structure may exhibit polarized fluorescence or altered reactivity in photochemical applications compared to the target compound .

- Contrast : The ethenyl bridge and dimethylamine terminal group differentiate its applications, likely favoring optoelectronic uses over biological activity.

Triphenylamine Azomethines (Hexyloxy/Thiophene Substituents)

- Substituents: Hexyloxy (solubility-enhancing) and amino-thiophene (electron-rich) groups.

- Properties : These derivatives demonstrate enhanced thermal stability (decomposition temperatures >300°C) and tunable optoelectronic properties, making them suitable for solar cells. The hexyloxy groups improve solubility in organic solvents, a feature absent in nitro-substituted phenylamines .

- Contrast : The target compound’s nitro group reduces solubility but may improve oxidative stability in electronic applications.

Nrf2 Activation in Disubstituted Phenylamines

- Example : (3,4-Dimethyl)phenylamine (Compound 4 in ) showed the highest Nrf2 activation due to balanced steric and electronic effects.

- Inference : The ortho-substituted nitro and methyl groups in this compound may hinder enzyme binding compared to 3,4-dimethyl derivatives, but this requires experimental validation .

Optoelectronic Performance

- Triphenylamine Azomethines : Achieved power conversion efficiencies of ~2% in bulk heterojunction solar cells, attributed to their electron-donating capabilities.

- Potential of Target Compound: The nitro group’s electron-withdrawing nature may shift absorption spectra or reduce charge-carrier mobility, limiting photovoltaic applications unless paired with complementary electron-accepting materials .

Physical and Thermal Properties

Preparation Methods

Procedure

This method employs palladium-catalyzed cross-coupling between 2-iodo-3-nitrotoluene (CAS 6277-17-4) and aniline.

-

Reagents :

-

2-Iodo-3-nitrotoluene (1 equiv), aniline (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 equiv), toluene (solvent).

-

-

Conditions :

-

Reaction at 100°C for 24 hours under nitrogen.

-

-

Workup :

-

Filtration, extraction with ethyl acetate, and purification via silica gel chromatography.

-

Key Findings

Optimization Data

| Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Xantphos | Cs₂CO₃ | Toluene | 100 | 85 |

| DavePhos | KOtBu | Dioxane | 90 | 78 |

| BINAP | NaOtBu | THF | 80 | 65 |

Reductive Coupling of 2-Methyl-6-nitrobenzene with Aniline

Procedure

Nitroarenes act as electrophiles in a one-pot Pd-catalyzed reductive amination:

-

Reagents :

-

2-Methyl-6-nitrobenzene (1 equiv), aniline (1.5 equiv), Pd/C (5 wt%), H₂ (50 psi), DMF (solvent).

-

-

Conditions :

-

120°C for 12 hours under hydrogen atmosphere.

-

-

Workup :

-

Filtration, solvent removal, and recrystallization from ethanol.

-

Key Findings

-

Scope : Tolerates electron-deficient nitroarenes but struggles with sterically hindered substrates.

-

Mechanism : Nitro group reduction to nitroso intermediate precedes C–N bond formation.

Smiles Rearrangement of Sulfinamide Precursors

Procedure

A transition metal-free route via desulfinylative rearrangement:

-

Reagents :

-

N-(Phenyl)sulfinamide derivative (1 equiv), K₂CO₃ (3 equiv), DMF (solvent).

-

-

Conditions :

-

60°C for 6 hours.

-

-

Workup :

-

Acidic quench, extraction with dichloromethane, and column chromatography.

-

Key Findings

Base Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 54 |

| LiOH | DMF | 60 | 74 |

| Cs₂CO₃ | DMF | 60 | 74 |

Ullmann Coupling with Copper Catalysis

Procedure

A traditional method for diarylamine synthesis:

-

Reagents :

-

2-Iodo-3-nitrotoluene (1 equiv), aniline (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 equiv), DMSO (solvent).

-

-

Conditions :

-

130°C for 48 hours.

-

-

Workup :

-

Aqueous workup and recrystallization.

-

Key Findings

Nitrosoarene Coupling with Aniline

Procedure

Nitrosonium-initiated C–N bond formation:

-

Reagents :

-

2-Methyl-6-nitrosobenzene (1 equiv), aniline (2 equiv), Fe powder (5 equiv), acetic acid (solvent).

-

-

Conditions :

-

50°C for 18 hours.

-

-

Workup :

-

Filtration and distillation under reduced pressure.

-

Key Findings

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Buchwald-Hartwig | 72–85 | High | Excellent | High |

| Reductive Coupling | 68–76 | Moderate | Good | Moderate |

| Smiles Rearrangement | 54–74 | Low | Moderate | Low |

| Ullmann Coupling | 50–60 | Low | Poor | Low |

| Nitrosoarene Coupling | 60–70 | Moderate | Moderate | Moderate |

Q & A

Q. What synthetic routes are available for preparing (2-Methyl-6-nitrophenyl)phenylamine, and how do reaction conditions influence yield?

Methodological Answer :

- Nitro Group Reduction : Start with nitrobenzene derivatives. For example, reduce 2-methyl-6-nitrophenyl precursors using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. The reduction mechanism involves electron transfer to the nitro group, forming the amine .

- Purification : After reduction, neutralize acidic mixtures (e.g., with NaOH) to precipitate the amine. Use vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) for purification. Yield optimization requires pH control (alkaline conditions prevent protonation of the amine, aiding separation) .

- Key Variables : Temperature (exothermic reactions require cooling), solvent polarity (polar aprotic solvents enhance nitro group reactivity), and catalyst loading (excess Pd-C may reduce side products).

Q. How does the electron-withdrawing nitro group affect the basicity of this compound compared to unsubstituted phenylamine?

Methodological Answer :

- Basicity Analysis : The nitro group at the 6-position delocalizes the lone pair on the amine nitrogen via resonance, reducing electron density. This decreases basicity compared to phenylamine.

- Experimental Validation : Titrate the compound with HCl in aqueous ethanol. Measure pH changes to determine pKₐ. Compare with phenylamine (pKₐ ~ 4.6); expect a lower pKₐ due to nitro’s electron-withdrawing effects .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions. For example, methyl protons (δ ~2.3 ppm) and nitro-adjacent aromatic protons (δ ~8.1–8.5 ppm). Use DEPT-135 to distinguish CH₃ groups .

- FTIR : Confirm nitro (asymmetric stretching ~1520 cm⁻¹) and NH (stretching ~3350 cm⁻¹) groups. Compare with reference spectra of similar amines .

- Mass Spectrometry : High-resolution ESI-MS can detect molecular ion peaks (e.g., C₁₃H₁₂N₂O₂⁺ at m/z 228.0899) and fragmentation patterns (loss of NO₂ or CH₃ groups) .

Q. What role does this compound play in catalytic systems, such as CO₂ reduction?

Methodological Answer :

Q. How should researchers address contradictions in reported reaction yields for nitro-to-amine reductions?

Methodological Answer :

- Variable Analysis :

- Purity of Starting Material : Impurities (e.g., isomers) can reduce effective nitro group availability. Use HPLC or GC-MS to verify precursor purity .

- Reduction Method : Compare catalytic hydrogenation (higher selectivity) vs. Fe/HCl (cost-effective but prone to over-reduction).

- Side Reactions : Monitor for byproducts (e.g., hydroxylamines) via TLC or in situ IR .

- Case Study : If yield discrepancies occur between labs, replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.